(R)-1-Cbz-3-pyrrolidinecarboxamide

Vue d'ensemble

Description

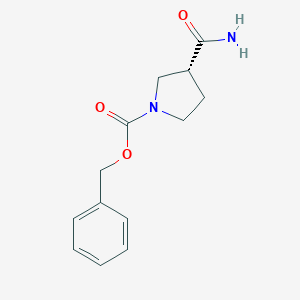

®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production methods often employ microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency. This approach allows for rapid heating and improved reaction rates, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in antiviral and anticancer research.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of ®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. Docking analyses suggest that it binds to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidinone Derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

Pyrrolone Derivatives: Known for their antimicrobial, anti-inflammatory, and anticancer properties.

Uniqueness

®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate is unique due to its specific chiral configuration, which enhances its selectivity and potency in biological systems. This stereochemistry allows for more precise interactions with target proteins, making it a valuable compound in drug discovery .

Activité Biologique

(R)-1-Cbz-3-pyrrolidinecarboxamide, a chiral compound featuring a pyrrolidine ring, has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 248.28 g/mol

- Structure : The compound contains a carbobenzyloxy (Cbz) group attached to the nitrogen atom of the pyrrolidine ring, which influences its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly as an enzyme and receptor inhibitor. Its ability to cross biological membranes suggests potential applications in pharmacotherapy, especially in treating neurological disorders and pain management. Below is a summary of its biological activities:

The mechanism of action for this compound involves its interaction with specific molecular targets. Studies have shown that it can inhibit various enzymes, including serine proteases, which are crucial in blood coagulation and inflammatory responses. The compound's stereochemistry enhances its selectivity and potency in biological systems.

Case Study: Anticancer Activity

A notable study investigated the anticancer properties of this compound through molecular docking analyses. The compound was found to interact with the podophyllotoxin pocket of gamma tubulin, which is essential for microtubule dynamics during cell division. This interaction may lead to mitotic arrest in cancer cells, highlighting its potential as an anticancer agent.

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance their biological activity. Various synthetic routes have been explored, emphasizing efficiency and yield:

| Synthetic Route | Yield (%) | Key Features |

|---|---|---|

| Route A | 85% | Utilizes potassium permanganate for oxidation. |

| Route B | 90% | Employs lithium aluminum hydride for reduction. |

| Route C | 80% | Nucleophilic substitution using sodium hydride. |

Applications in Medicinal Chemistry

This compound serves as a valuable building block in synthesizing more complex molecules with potential therapeutic effects:

- Antiviral Research : Investigated for its ability to inhibit viral replication mechanisms.

- Pain Management : Explored as a candidate for developing new analgesics targeting pain pathways.

- Cancer Therapy : Its unique binding properties make it a candidate for further development in cancer treatments.

Propriétés

IUPAC Name |

benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMDNYSGEQPCAA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650684 | |

| Record name | Benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137013-14-9 | |

| Record name | Benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.